molecular formula C10H9N3O3 B8398126 (5-Acetyl-pyrrolo[2,3-c]pyridazin-7-yl)-acetic acid

(5-Acetyl-pyrrolo[2,3-c]pyridazin-7-yl)-acetic acid

Cat. No. B8398126
M. Wt: 219.20 g/mol
InChI Key: YPDFYAARCNWJKZ-UHFFFAOYSA-N
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Patent
US09085555B2

Procedure details

was prepared using similar procedures as described for the synthesis of (3-acetyl-pyrrolo[2,3-c]pyridin-1-yl)-acetic acid in Scheme A15 from 1-(7H-pyrrolo[2,3-c]pyridazin-5-yl)-ethanone (prepared according to J. Org. Chem. 2002, 67, 6226). MS (UPLC/MS): 220.1 [M+H]+, 178.0 [MH-CH3CO]+, 218.1 [M−H]−, 437.2 [2M−H]−.
Name
(3-acetyl-pyrrolo[2,3-c]pyridin-1-yl)-acetic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([C:4]1[C:12]2[C:7](=C[N:9]=[CH:10][CH:11]=2)[N:6]([CH2:13][C:14]([OH:16])=[O:15])[CH:5]=1)(=[O:3])[CH3:2].[N:17]1C2NC=C(C(=O)C)C=2C=CN=1>>[C:1]([C:4]1[C:12]2[CH:11]=[CH:10][N:9]=[N:17][C:7]=2[N:6]([CH2:13][C:14]([OH:16])=[O:15])[CH:5]=1)(=[O:3])[CH3:2]

Inputs

Step One
Name
(3-acetyl-pyrrolo[2,3-c]pyridin-1-yl)-acetic acid
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)C1=CN(C2=CN=CC=C21)CC(=O)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1=NC=CC2=C1NC=C2C(C)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was prepared

Outcomes

Product
Name
Type
Smiles
C(C)(=O)C1=CN(C=2N=NC=CC21)CC(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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